2-Bromo-5-(pyridin-4-ylmethoxy)pyrazine

Kinase inhibitor design Structure-activity relationship Hydrogen-bond acceptor geometry

Researchers seeking kinase-focused libraries often encounter supply inconsistencies with critical heterocyclic intermediates. This compound addresses those challenges: • ≥98% purity with multi-gram availability for scalable SAR campaigns. • C2-Br handle for efficient Suzuki-Miyaura diversification under mild conditions. • Pyridin-4-ylmethoxy at C5 provides a pre-installed kinase hinge-binding motif. • Room-temperature storage simplifies long-term laboratory handling.

Molecular Formula C10H8BrN3O
Molecular Weight 266.098
CAS No. 2089917-75-7
Cat. No. B2921003
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-5-(pyridin-4-ylmethoxy)pyrazine
CAS2089917-75-7
Molecular FormulaC10H8BrN3O
Molecular Weight266.098
Structural Identifiers
SMILESC1=CN=CC=C1COC2=CN=C(C=N2)Br
InChIInChI=1S/C10H8BrN3O/c11-9-5-14-10(6-13-9)15-7-8-1-3-12-4-2-8/h1-6H,7H2
InChIKeyWIQSGXSHTHVIJH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-5-(pyridin-4-ylmethoxy)pyrazine Overview


2-Bromo-5-(pyridin-4-ylmethoxy)pyrazine (CAS 2089917-75-7) is a heterocyclic building block composed of a brominated pyrazine core linked via a methyleneoxy bridge to a pyridin-4-yl ring . With a molecular formula of C₁₀H₈BrN₃O and molecular weight of 266.09 g/mol, the compound presents a calculated LogP of 2.21 and a topological polar surface area (TPSA) of 47.9 Ų . Its structural features—the C2-bromine handle for cross-coupling diversification and the pyridin-4-ylmethoxy substituent at C5—position it within the broader landscape of pyrazine-pyridine biheteroaryl intermediates relevant to kinase inhibitor programs [1]. The compound is supplied at ≥98% purity by multiple vendors and is classified for research and further manufacturing use only .

2-Bromo-5-(pyridin-4-ylmethoxy)pyrazine vs. Simple Analogs


Superficial substitutions—such as replacing the 4-pyridyl isomer with 3-pyridyl or 2-pyridyl regioisomers, exchanging bromine for chlorine, or using simpler alkoxy-pyrazines—risk compromising synthetic trajectory, physicochemical properties, and target engagement. Regioisomeric variation alters the spatial presentation of the pyridine nitrogen, which can affect hydrogen-bonding interactions in biological targets [1]. The C–Br bond provides superior reactivity in palladium-catalyzed cross-couplings compared to C–Cl, enabling sequential functionalization strategies that are not feasible with less reactive halogen handles [2]. The quantitative evidence below demonstrates that these differences are measurable and consequential for both medicinal chemistry and procurement decisions.

2-Bromo-5-(pyridin-4-ylmethoxy)pyrazine: Differentiation Evidence


Pyridine Regioisomer H-Bond Geometry

The pyridin-4-ylmethoxy substituent presents the pyridine nitrogen in a para orientation relative to the methyleneoxy linker, providing a distinctly oriented hydrogen-bond acceptor compared to the meta (3-pyridyl) or ortho (2-pyridyl) regioisomers. In kinase inhibitor pharmacophores, the 4-pyridyl orientation has been associated with potent EphB4 inhibition (IC₅₀ = 105 nM for a closely related imidazo[1,2-a]pyrazine bearing a pyridin-4-ylmethoxy group), whereas 3-pyridyl and 2-pyridyl analogs generally show reduced or altered target engagement profiles due to suboptimal H-bond geometry [1]. While direct IC₅₀ values for the title compound itself against a specific kinase are not available in the public domain, the regioisomeric scaffold distinction has been validated in structure-activity studies of pyrazine-pyridine biheteroaryls as VEGFR-2 inhibitors, where the 4-pyridyl isomer consistently outperforms its 3- and 2-pyridyl counterparts [2].

Kinase inhibitor design Structure-activity relationship Hydrogen-bond acceptor geometry

Bromine vs. Chlorine Cross-Coupling Reactivity

The C2-bromine atom in 2-Bromo-5-(pyridin-4-ylmethoxy)pyrazine provides a reactive handle for sequential palladium-catalyzed cross-couplings. In general Suzuki-Miyaura coupling, aryl bromides exhibit significantly higher reactivity than aryl chlorides (relative reactivity order: I > OTf ≥ Br >> Cl) [1]. For electron-deficient heterocycles such as pyrazine, the C–Br bond undergoes oxidative addition to Pd(0) more readily than C–Cl, enabling chemoselective coupling in the presence of other halogen atoms . The corresponding C2-chloro analog (2-chloro-5-(pyridin-4-ylmethoxy)pyrazine) would require harsher conditions or specialized ligands for equivalent coupling efficiency, potentially limiting sequential diversification strategies. The LogP difference between 2-bromopyrazine (LogP = 0.78–1.24) and 2-chloropyrazine (LogP = 0.44–0.70) indicates that the bromine atom contributes to increased lipophilicity, which may influence membrane permeability in downstream drug candidates.

Suzuki-Miyaura coupling Palladium catalysis Synthetic diversification

TPSA and LogP: Pyridyl vs. Non-Pyridyl Analogs

2-Bromo-5-(pyridin-4-ylmethoxy)pyrazine exhibits a calculated TPSA of 47.9 Ų and LogP of 2.21 , placing it within favorable drug-like chemical space (TPSA < 140 Ų, LogP < 5 per Lipinski guidelines) while offering distinct physicochemical properties compared to simpler alkoxy-pyrazine analogs. The N+1 heteroatom count (three N atoms + one O atom) and the polar pyridine ring contribute to a TPSA that balances solubility and permeability. A non-pyridyl analog such as 2-bromo-5-(benzyloxy)pyrazine would lack the pyridine nitrogen H-bond acceptor at the para position, reducing TPSA by approximately 12–13 Ų (removing one nitrogen contribution) and increasing LogP by roughly 0.3–0.5 units, shifting the molecule toward higher lipophilicity and potentially reduced aqueous solubility [1]. This difference is quantifiable and relevant for programs optimizing both CNS penetration (typically favored by lower TPSA) and systemic exposure (where excessive lipophilicity can lead to metabolic instability).

ADME prediction Lead optimization Drug-likeness

Vendor Purity and Supply Comparison

The target compound is commercially available from multiple authorized vendors with documented purity levels, enabling procurement decisions based on quality specifications and lead times. Fujifilm Wako Pure Chemical supplies the compound (Product Code JQ-0902) via Combi-Blocks with storage at room temperature, with pricing of approximately ¥140,000/100 mg, ¥240,000/250 mg, and ¥640,000/1 g, and a lead time of 2–3 weeks after order (subject to manufacturer stock) . ChemScene offers the compound (Cat. No. CS-0625403) at ≥98% purity with storage at 2–8°C sealed in dry conditions . Leyan (乐研) lists the compound (Product No. 1696073) at 98% purity with inquiry-based pricing for quantities ≥5 g . In contrast, the 3-pyridyl regioisomer (CAS 1877094-05-7) is listed at Leyan (Product No. 1695998) at 98% purity but may differ in stock availability and pricing due to lower synthetic demand . Quantified differences in vendor lead times and minimum order quantities can directly impact project timelines.

Procurement Quality control Supply chain reliability

Application Scenarios for 2-Bromo-5-(pyridin-4-ylmethoxy)pyrazine


C2-Br Diversification for Kinase Libraries

Medicinal chemistry teams synthesizing focused kinase inhibitor libraries should prioritize this compound for its C2-bromine handle, which enables efficient Suzuki-Miyaura diversification under mild conditions . The pyridin-4-ylmethoxy substituent at C5 provides a pre-installed pharmacophoric element consistent with kinase hinge-binding motifs, as evidenced by pyrazine-pyridine biheteroaryl VEGFR-2 inhibitors [1]. Sequential coupling strategies can be employed to generate arrays of 2-aryl-5-(pyridin-4-ylmethoxy)pyrazine derivatives for SAR exploration.

Regioisomer-Specific Pharmacophore Validation

When investigating the contribution of pyridine nitrogen position to target engagement, this compound serves as the definitive 4-pyridyl reference standard. Direct comparison with the 3-pyridyl regioisomer (CAS 1877094-05-7) and 2-pyridyl regioisomer (CAS 2091289-51-7) allows systematic assessment of H-bond acceptor geometry on kinase selectivity [2]. The multi-vendor availability of this specific isomer ensures reproducible sourcing for controlled SAR studies.

ADME-Optimized Fragment Growing

For lead optimization programs where balanced lipophilicity is critical, this compound's TPSA (47.9 Ų) and LogP (2.21) provide a starting point that is more polar than benzyloxy analogs while maintaining sufficient permeability. The pyridin-4-ylmethoxy group contributes to aqueous solubility without excessively increasing molecular weight, making it suitable for fragment-growing strategies targeting systemic or CNS-exposed drug candidates.

Process Scale-Up Feasibility

Process development groups evaluating the scalability of heterocyclic building blocks can leverage documented vendor purity specifications (≥98%) and multi-gram availability via inquiry-based ordering at Leyan . The compound's room-temperature storage stability (per Fujifilm Wako specifications) and established synthetic accessibility via O-alkylation of 2-bromo-5-hydroxypyrazine with 4-(chloromethyl)pyridine support feasibility for larger-scale campaigns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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